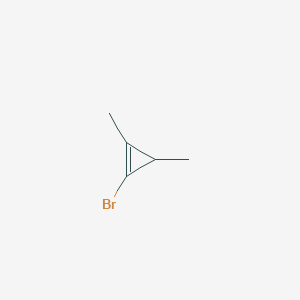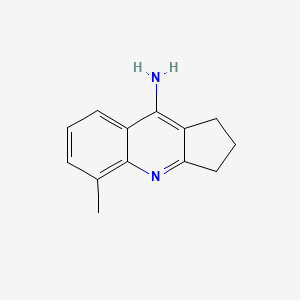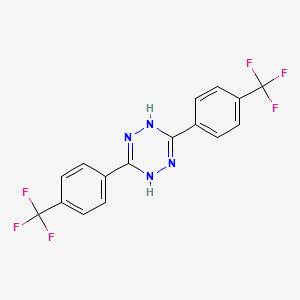
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to a dihydrotetrazine core. The trifluoromethyl groups impart unique electronic properties to the molecule, making it a valuable subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate hydrazones, which cyclize to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tetrazine oxide.
Reduction: Reduction reactions can convert the dihydrotetrazine to its fully reduced form.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Scientific Research Applications
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects is primarily through its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, allowing it to participate in a range of chemical reactions. The tetrazine core can undergo cycloaddition reactions, making it a valuable tool in click chemistry and bioconjugation applications.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 1,4-Bis(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine stands out due to its unique tetrazine core, which imparts distinct reactivity and stability. The presence of two trifluoromethyl groups further enhances its electronic properties, making it more versatile in various chemical and industrial applications.
Properties
CAS No. |
628732-67-2 |
|---|---|
Molecular Formula |
C16H10F6N4 |
Molecular Weight |
372.27 g/mol |
IUPAC Name |
3,6-bis[4-(trifluoromethyl)phenyl]-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H10F6N4/c17-15(18,19)11-5-1-9(2-6-11)13-23-25-14(26-24-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H,(H,23,24)(H,25,26) |
InChI Key |
HGHXRUZEVRNFLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=NN2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)


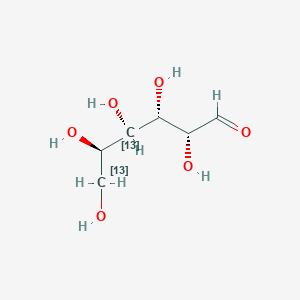



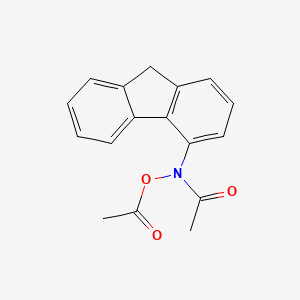
![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
